Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring:
- A 4,5,6,7-tetrahydrobenzo[b]thiophene core with an ethyl carboxylate group at position 2.
- A propanamido linker at position 2, connected to a [1,2,4]triazolo[4,3-a]quinoline moiety via a thioether (-S-) bond.
The synthesis involves Knoevenagel condensation and thiohydrazonate intermediates, as observed in analogous compounds .
Properties
IUPAC Name |
ethyl 2-[3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-2-31-23(30)21-16-8-4-6-10-18(16)33-22(21)25-20(29)13-14-32-24-27-26-19-12-11-15-7-3-5-9-17(15)28(19)24/h3,5,7,9,11-12H,2,4,6,8,10,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRLSPHGZUEWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the A2B adenosine receptor . The A2B receptor is one of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), each having its unique pharmacological profile . The A2B subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine, such as tumors and ischemia .
Mode of Action
The compound interacts with the A2B receptor, potentially antagonizing its function . This interaction could lead to a decrease in the activation of the receptor, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . Therefore, the compound’s interaction with the A2B receptor could potentially affect angiogenesis, a major mechanism for tumor growth regulation .
Result of Action
The compound’s action on the A2B receptor could lead to a reduction in angiogenesis, thereby potentially inhibiting tumor growth . Additionally, the blockade of human adenosine A2B receptors has been reported to play a significant role in the reduction of metastasis and regulation of oral squamous cell carcinoma .
Biological Activity
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that integrates various heterocyclic moieties known for their diverse biological activities. This article explores its potential biological activity based on structural characteristics and relevant research findings.
Structural Overview
The compound features several key structural components:
- Triazoloquinoline Moiety : This component is known for its interaction with various biological targets and may exhibit pharmacological properties similar to other triazole-containing compounds.
- Thiophene and Benzo[b]thiophene Rings : These aromatic systems contribute to the compound's ability to engage in π-π interactions with biological receptors.
- Ethyl Ester Group : This functional group may serve as a prodrug, potentially enhancing bioavailability and therapeutic efficacy upon metabolic conversion.
Antimicrobial Activity
Research indicates that compounds containing the [1,2,4]triazole ring often exhibit significant antimicrobial properties. The incorporation of the quinoline structure may enhance this activity. For instance, studies have shown that quinoline derivatives possess notable antibacterial properties against pathogens such as Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria .
Antitubercular Activity
A series of quinoline derivatives have been synthesized and evaluated for their antitubercular activity. For example, modifications to the alkyl chain length in quinoline derivatives have been linked to increased anti-TB activity. The presence of specific substituents on the quinoline ring can significantly influence the Minimum Inhibitory Concentration (MIC) against M. tuberculosis .
| Compound | Structure Features | MIC (µg/mL) |
|---|---|---|
| Ethyl 2-(3-(triazolo[4,3-a]quinolin-1-ylthio)propanamido) | Triazole and quinoline rings | TBD |
| Quinoline Derivative A | Alkyl chain modification | 12.5 |
| Quinoline Derivative B | Hydroxyl substituent | >100 |
Anticancer Potential
Triazole derivatives have been documented for their anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The unique structural features of Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido) may offer a novel scaffold for developing anticancer agents targeting multiple pathways .
While specific mechanisms for this compound remain under investigation, it is hypothesized that the triazoloquinoline moiety could interact with biological targets similarly to other known drugs in this class. These interactions might include:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes involved in critical metabolic pathways.
- Receptor Modulation : The ability of triazoles to bind to receptors could lead to agonistic or antagonistic effects depending on the context.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of triazole-containing compounds. For instance:
Scientific Research Applications
The receptor-interacting protein kinase 1 (RIPK1) is an intracellular adaptor that regulates inflammation, apoptosis, and necrosis by transmitting signals from receptors . RIPK1 kinase inhibitors have potential applications for treating monogenic and polygenic autoimmune, inflammatory, neurodegenerative, ischaemic, and acute conditions like sepsis .
Scientific Research Applications
RIPK1 kinase inhibitors have demonstrated potential therapeutic benefits in various inflammatory conditions . GNE684, a RIP1 kinase inhibitor, effectively blocked skin inflammation and immune cell infiltrates in the livers of Sharpin mutant mice with chronic proliferative dermatitis . Studies using GNE684 highlight the benefit of inhibiting RIP1 in skin inflammation, as opposed to its lack of relevance for testicular longevity and the response to certain viral infections .
Case Studies
- Sharpin Mutant Mice (Cpdm) : GNE684 effectively blocked skin inflammation and liver immune cell infiltration in Sharpin mutant mice, suggesting that RIP1 inhibition can treat skin inflammatory diseases .
- Collagen Antibody-Induced Arthritis: Inhibition of RIP1 reduced collagen antibody-induced arthritis, and prevented skin inflammation caused by mutation of .
- Myocardial Ischemia-Reperfusion: Inhibition of RIPK1 inhibited programmed necrosis after myocardial ischemia-reperfusion, reduced myocardial infarction size, reduced inflammatory response, reduced the production of ROS, and then improved the function of cardiac remodeling in the infarcted area .
- D138N Mutant Knock-in Rats: RIPK1 KD rats were protected from a range of behavioral, imaging, and histopathological endpoints in a rat model with RIPK1 (D138N) mutant knock-in, and the accumulation of inflammatory and neuronal damage biomarkers was reduced in RIP1 KD rats .
Chemical Reactions Analysis
Key Chemical Reactions
The following table summarizes significant reactions involved in the synthesis and modification of ethyl 2-(3-( triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:
| Reaction Type | Reactants/Conditions | Products/Observations |
|---|---|---|
| Cyclization | Ethyl isothiocyanate + ethyl 2-amino derivative | Formation of thiazine derivatives |
| Acylation | Chloroacetyl chloride + ethyl 2-amino derivative | Acylated product formation |
| N-Alkylation | Alkyl halides + nitrogen-containing intermediates | N-Alkylated derivatives |
| Hydrazinolysis | Hydrazine hydrate + thioamide derivatives | Formation of hydrazine derivatives |
| Nucleophilic Substitution | Chloro-thieno derivatives + nitrogen nucleophiles | Substituted products |
Reaction Mechanisms
The mechanisms for key reactions include:
Cyclization Mechanism
The cyclization of ethyl isothiocyanate with the amino derivative involves nucleophilic attack by the amino group on the isothiocyanate carbon atom leading to the formation of a thiazine ring.
Acylation Mechanism
In the acylation step with chloroacetyl chloride:
- The nitrogen atom of the amino group attacks the carbonyl carbon.
- A tetrahedral intermediate forms and collapses to release HCl and yield the acylated product.
N-Alkylation Mechanism
In N-alkylation reactions:
- The nitrogen atom acts as a nucleophile attacking alkyl halides.
- This results in the formation of N-alkylated products through SN2 mechanisms.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s [1,2,4]triazolo[4,3-a]quinoline group distinguishes it from analogs with different substituents. Key comparisons include:
Key Observations :
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing the core [1,2,4]triazolo[4,3-a]quinoline scaffold in this compound?
- The [1,2,4]triazolo[4,3-a]quinoline moiety can be synthesized via cyclocondensation reactions. For example, cyclization of phenylquinoline-2-one derivatives with thiocarbohydrazide under alkaline conditions generates intermediates like 4-amino-5-sulfanyl-4,5-dihydro-1,2,4-triazoles, which are further cyclized using brominated reagents in anhydrous ethanol (e.g., Scheme 17 in ). Refluxing with substituted benzaldehydes in ethanol and glacial acetic acid is another method for triazole formation .
Q. How is the thiophene-3-carboxylate moiety introduced into the molecule?
- The 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate group is typically synthesized via cyclization of 2-aminothiophene derivatives. For instance, reacting ethyl cyanoacetate or malononitrile with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene precursors in 1,4-dioxane under reflux conditions yields fused thiophene-pyrimidine intermediates .
Q. What spectroscopic methods are used to characterize this compound?
- Key techniques include:
- 1H/13C NMR : To confirm the presence of tetrahydrobenzo[b]thiophene protons (δ 1.5–2.8 ppm) and triazole/quinoline aromatic signals (δ 7.0–8.5 ppm).
- LC-MS : For molecular weight verification (e.g., [M+H]+ peaks).
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can side reactions during the coupling of the triazoloquinoline and thiophene moieties be minimized?
- Side products like unreacted thiol intermediates or over-alkylated species may form. Strategies include:
- Using anhydrous ethanol as a solvent to suppress hydrolysis.
- Optimizing stoichiometry (e.g., 1:1 molar ratio of triazoloquinoline-thiol to propanamide linker).
- Adding catalytic bases (e.g., triethylamine) to deprotonate thiol groups and enhance nucleophilicity .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like EGFR or microbial targets.
- QSAR studies using descriptors like logP, polar surface area, and H-bond donors/acceptors (see for calculated parameters) help correlate structure with activity .
Q. How can contradictory biological activity data across studies be resolved?
- Discrepancies in antimicrobial or anticancer assays may arise from variations in:
- Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria (e.g., reports moderate activity but lacks strain details).
- Assay conditions : Adjusting pH, incubation time, or solvent (DMSO vs. saline) can improve reproducibility.
- Control compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay sensitivity .
Methodological Guidance
Q. What purification techniques are recommended for isolating the final compound?
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for polar impurities.
- Recrystallization : Absolute ethanol/dioxane mixtures yield high-purity crystals .
Q. How to troubleshoot low yields in the amide coupling step?
- Ensure anhydrous conditions to prevent hydrolysis of the active ester intermediate.
- Replace EDC/HOBt with DCC/DMAP for sterically hindered amines.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
